molecular formula C10H11N3OS B6497885 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol CAS No. 1339197-94-2

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol

Cat. No.: B6497885
CAS No.: 1339197-94-2
M. Wt: 221.28 g/mol
InChI Key: ZWBRXZWGQGUJDD-UHFFFAOYSA-N
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Description

1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol is a chemical compound built on a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. This specific derivative features a pyrrolidin-3-ol substituent, which can serve as a critical pharmacophore, potentially influencing the molecule's hydrogen-bonding capacity, solubility, and interaction with biological targets. While specific biological data for this compound is not available in the public domain, structurally similar thieno[2,3-d]pyrimidine compounds have been extensively investigated and are featured in patented pharmaceutical research, indicating a high value for this chemotype in developing therapeutic agents (as seen in US8058280B2) . The thienopyrimidine scaffold is isosteric with purines and quinazolines, allowing such compounds to often act as kinase inhibitors or enzyme modulators. Researchers may find this compound particularly valuable as a key intermediate or building block for the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-7-1-3-13(5-7)9-8-2-4-15-10(8)12-6-11-9/h2,4,6-7,14H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBRXZWGQGUJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant anticancer properties. Studies have shown that derivatives of 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrrolidine ring could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .

Antiviral Properties
The compound has also been investigated for its antiviral effects. Research indicates that certain thieno[2,3-d]pyrimidine derivatives possess activity against viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be ineffective .

Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. Studies suggest that it can modulate neuroinflammatory pathways and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential application opens avenues for developing therapeutics aimed at neuroprotection .

Agricultural Science

Pesticidal Activity
The unique chemical structure of 1-{thieno[2,3-d]pyrrolidin-4-yl} has led to its exploration as a potential pesticide. Research has shown that derivatives can exhibit herbicidal and insecticidal properties, making them suitable candidates for developing environmentally friendly agricultural chemicals. The compound's ability to disrupt metabolic pathways in pests suggests it could serve as an effective alternative to conventional pesticides .

Materials Science

Polymer Synthesis
In materials science, thieno[2,3-d]pyrimidine derivatives have been utilized in the synthesis of novel polymers with enhanced electrical and thermal properties. The incorporation of 1-{thieno[2,3-d]pyrrolidin-3-ol} into polymer matrices can improve conductivity and stability, making it valuable for applications in electronic devices and sensors .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced cytotoxicity against multiple cancer cell lines observed.
Antiviral Properties Inhibition of viral replication demonstrated in vitro.
Neuroprotective Effects Modulation of neuroinflammatory pathways leading to neuronal survival.
Pesticidal Activity Effective against specific pests with minimal environmental impact.
Polymer Synthesis Improved electrical properties in synthesized polymers noted.

Mechanism of Action

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-yl Hydrazones (CDK4 Inhibitors)

Compounds such as 2-pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidine-4-yl]hydrazone (from ) share the thieno[2,3-d]pyrimidine core but differ in substituents. These hydrazones exhibit potent Cyclin D1-CDK4 inhibition (IC₅₀ values in nanomolar range) due to their planar hydrazone linker, which facilitates π-π stacking with kinase active sites. In contrast, the pyrrolidin-3-ol group in the target compound may enhance solubility and selectivity for non-kinase targets .

Thienopyrimidine-Rhodanine Hybrids (Antioxidants)

Compounds like (Z)-5-(4-methylbenzylidene)-3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one (IC₅₀ = 17.64 ± 0.06 μg/mL) and (Z)-5-(2-nitrobenzylidene)-3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one (IC₅₀ = 17.54 ± 0.23 μg/mL) demonstrate significant antioxidant activity comparable to ascorbic acid. The rhodanine moiety contributes to radical scavenging, whereas the pyrrolidin-3-ol in the target compound may offer alternative redox-modulating mechanisms .

Heterocyclic Analogues with Modified Cores

Chromeno[2,3-d]pyrimidin-4-yl Derivatives

Compounds such as 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol () replace the thiophene ring with a chromene system. However, the reduced sulfur content may diminish thiol-mediated interactions compared to thienopyrimidines .

Pyrrolo[2,3-d]pyrimidine Derivatives (JAK1 Inhibitors)

The compound 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine () substitutes the thiophene with a pyrrole ring. This pyrrolo[2,3-d]pyrimidine derivative exhibits JAK1 inhibition, leveraging the nitrogen-rich core for ATP-binding pocket interactions. The absence of sulfur may alter metabolic stability compared to thienopyrimidines .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Potency (IC₅₀ or Equivalent) Reference
This compound Thieno[2,3-d]pyrimidine Pyrrolidin-3-ol Under investigation N/A
2-Pyridinecarboxaldehyde hydrazone derivative Thieno[2,3-d]pyrimidine Hydrazone, tert-butyl CDK4 inhibition Nanomolar range
(Z)-5-(4-methylbenzylidene)-rhodanine hybrid Thieno[2,3-d]pyrimidine Rhodanine, 4-methylbenzylidene Antioxidant 17.64 ± 0.06 μg/mL
Chromeno[2,3-d]pyrimidin-4-yl hydrazone Chromeno[2,3-d]pyrimidine Chlorophenyl, benzylidene Anticancer (hypothesized) N/A
4-{(3R)-pyrrolidinyl}pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Thiazolylmethyl, pyrrolidine JAK1 inhibition Not disclosed

Key Research Findings and Insights

Core Flexibility: Thieno[2,3-d]pyrimidines exhibit greater metabolic versatility (via sulfur oxidation) than pyrrolo- or chromeno-pyrimidines, which could influence pharmacokinetics .

Biological Activity

1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C11H11N3OS
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 16228599

This compound features a thieno[2,3-d]pyrimidine moiety fused with a pyrrolidine ring, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Tubulin Polymerization : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects by inhibiting tubulin polymerization. For example, a related compound demonstrated an IC50 of 1.6 μM against tubulin polymerization and induced G2/M cell cycle arrest and apoptosis in cancer cells .
  • Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) : Some studies suggest that compounds within this class may inhibit VEGFR activity, which is crucial for tumor angiogenesis and growth. This makes them potential candidates for cancer treatment.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various pathogens due to its ability to disrupt cellular processes in bacteria and fungi.

Research Findings

Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound:

StudyFindings
A pyrrolidinyl derivative exhibited strong antiproliferative activity (IC50 = 13.4 nM) against multiple cancer cell lines and retained efficacy against paclitaxel-resistant cells.
The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential anti-inflammatory properties.
Structure–activity relationship (SAR) studies highlighted the importance of specific substitutions on the thienopyrimidine core for enhancing biological activity.

Case Study 1: Anticancer Activity

A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives that included this compound. The results showed that these compounds effectively inhibited the proliferation of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could significantly reduce the release of TNF-alpha and other inflammatory mediators in vitro, suggesting their utility in treating inflammatory diseases.

Q & A

Intermediate Research Question

  • Molecular docking : Screen against kinase libraries (e.g., PDB entries 2JDO, 4ASD) to prioritize EGFR or CDK2 targets .
  • Pharmacophore modeling : Align with ATP-binding site features (e.g., hinge region hydrogen bonds) .
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Intermediate Research Question

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct formation : Monitor thioamide impurities via TLC (Rf_f = 0.3 in ethyl acetate/hexane) and optimize reaction stoichiometry .
  • Yield reproducibility : Use automated reactors (e.g., ChemSpeed SLT II) for temperature/pH control .

How do solvent polarity and proticity affect the compound’s stability during storage?

Basic Research Question

  • Polar aprotic solvents (DMF, DMSO) : Accelerate degradation (t1/2_{1/2} < 7 days) via nucleophilic attack on the pyrimidine ring.
  • Aprotic nonpolar solvents (toluene) : Enhance stability (t1/2_{1/2} > 30 days) .
  • Storage recommendation : Lyophilize and store under argon at -20°C in amber vials .

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